Ketorolac

Übersicht

Beschreibung

Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, this compound is known for its efficacy comparable to opioid analgesics, making it a valuable option for pain management without the risk of dependency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ketorolac typically begins with 2-benzoylpyrrole as the main raw material. The process involves several key steps:

Oxidative Condensation: 2-benzoylpyrrole reacts with triethyl methanetricarboxylate in an organic solvent under the catalysis of manganese acetate dihydrate.

Ring Closure: The reaction mixture undergoes a ring-closing reaction after simple liquid separation.

Hydrolysis and Decarboxylation: The resulting compound is subjected to hydrolysis and decarboxylation to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yield and purity. The process involves continuous one-pot reactions, reducing production costs and waste discharge. This method is suitable for large-scale production and ensures consistent quality .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, such as with permanganate in an alkaline medium.

Reduction: While specific reduction reactions of this compound are less documented, it can potentially undergo reduction under appropriate conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Permanganate in alkaline medium.

Catalysts: Manganese acetate dihydrate for oxidative condensation.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Ketorolac primarily acts by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins—compounds that mediate pain and inflammation. Its analgesic effects are attributed largely to COX-2 inhibition, while its anti-inflammatory properties stem from both COX-1 and COX-2 inhibition .

Pharmacokinetics

- Absorption : this compound is well absorbed after oral administration, with peak plasma concentrations achieved in approximately 30 to 45 minutes following intranasal administration .

- Distribution : It has a volume of distribution of about 13 liters and shows high plasma protein binding .

- Metabolism : The drug is metabolized in the liver and excreted primarily via the kidneys, with an elimination half-life ranging from 5 to 6 hours .

Pain Management

This compound is predominantly used for managing moderate to severe pain, particularly in postoperative settings. It has been shown to be more effective than traditional analgesics such as morphine and pethidine in single-dose studies . Its efficacy extends to various types of pain, including:

- Postoperative Pain : this compound is frequently administered after surgeries to mitigate pain and reduce opioid requirements. Studies indicate it can decrease opioid consumption by around 36% .

- Acute Musculoskeletal Pain : It is effective for conditions like fractures, sprains, and acute back pain .

- Ocular Conditions : Topical formulations of this compound are used to treat ocular inflammatory conditions due to its anti-inflammatory properties .

Adjunctive Therapy

This compound is often used as an adjunct to opioids in pain management protocols. This combination not only enhances analgesia but also lowers the incidence of opioid-related side effects such as nausea and vomiting .

Off-label Uses

While primarily indicated for acute pain, this compound has several off-label applications:

- Pediatric Pain Management : It has demonstrated effectiveness comparable to opioids for treating moderate-to-severe pain in children .

- Cancer Pain : this compound can be beneficial for managing bone metastasis-related pain .

- Migraine Treatment : It has been effectively used in emergency settings for acute migraine relief .

Emerging Formulations

Recent research has focused on developing long-acting formulations of this compound to improve patient compliance and reduce the frequency of dosing. Sustained-release formulations aim to provide prolonged analgesia with fewer side effects associated with multiple administrations .

Case Studies

Several case studies highlight this compound's efficacy and safety profile:

- Postoperative Pain Study : A clinical trial involving 200 patients post-surgery demonstrated that those receiving this compound reported significantly lower pain scores compared to control groups receiving standard analgesics .

- Ocular Inflammation Case Report : A patient treated with topical this compound for ocular inflammation showed marked improvement within days, illustrating its rapid action in localized inflammatory conditions .

- Anaphylaxis Incident : A rare case of anaphylaxis following intravenous this compound administration underscores the importance of monitoring patients for adverse reactions, particularly in those with a history of NSAID allergies .

Wirkmechanismus

Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes 1 and 2 (COX1 and COX2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The reduction in prostaglandin levels results in the analgesic, anti-inflammatory, and antipyretic properties of this compound .

Vergleich Mit ähnlichen Verbindungen

Ketoprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

Tramadol: An opioid analgesic used for moderate to severe pain.

Gabapentin: An anticonvulsant with pain-relieving effects, primarily used for nerve pain.

Uniqueness of Ketorolac: this compound stands out due to its high efficacy in pain management, comparable to opioids, without the associated risk of dependency. Its ability to provide potent analgesia makes it a valuable option in various clinical settings .

Biologische Aktivität

Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), is primarily known for its analgesic properties and is widely used in clinical settings for pain management. However, emerging research has highlighted its diverse biological activities, particularly in cancer treatment and postoperative pain relief. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its pharmacological mechanisms.

Overview of this compound

This compound is available in both oral and injectable forms and is often prescribed for short-term management of moderate to severe pain. It works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain.

Pharmacological Mechanisms

- COX Inhibition : this compound primarily exerts its analgesic effects through the inhibition of COX-1 and COX-2 enzymes. This action reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation.

- Rac1 and Cdc42 Inhibition : Recent studies have identified a novel mechanism where R-ketorolac inhibits the GTPases Rac1 and Cdc42, which are involved in various cellular processes including cell proliferation and migration. This activity suggests potential applications in oncology, particularly in inhibiting cancer cell metastasis .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound salt effectively inhibited growth in oral squamous cell carcinoma (OSCC) cell lines with IC50 values significantly lower than those affecting normal cells .

Pain Management

A systematic review analyzed the efficacy of intravenous this compound for acute postoperative pain across multiple studies involving 1905 participants. The findings indicated that:

- Efficacy : this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo, with a risk ratio (RR) of 2.81 for four hours post-administration .

- Adverse Effects : While this compound was associated with a slight increase in total adverse event rates compared to placebo (74% vs. 65%), serious adverse events were rare .

Cancer Research

- Breast Cancer Study : A multicenter trial evaluated the impact of a single dose of 30 mg this compound on disease-free survival in high-risk breast cancer patients. The results showed no significant difference in disease-free survival compared to placebo .

- Mechanistic Insights : Another study highlighted that R-ketorolac's ability to inhibit Rac1 and Cdc42 could provide therapeutic benefits beyond pain management, potentially affecting tumor progression .

Data Summary

Case Studies

- Postoperative Pain Management : In a clinical setting involving dental surgeries, patients receiving this compound reported higher satisfaction levels regarding pain control compared to those receiving standard analgesics.

- Cancer Treatment Implications : A patient cohort undergoing cytoreductive surgery for ovarian cancer showed promising results when administered R-ketorolac, suggesting potential benefits in managing postoperative complications while also targeting cancer pathways .

Eigenschaften

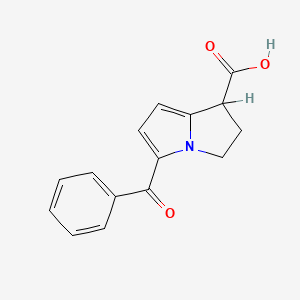

IUPAC Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023189 | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.13e-01 g/L | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ketorolac inhibits key pathways in prostaglandin synthesis which is crucial to it's mechanism of action. Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, it's clinical efficacy is derived from it's COX-2 inhibition. The COX-2 enzyme is inducible and is responsible for converting arachidonic acid to prostaglandins that mediate inflammation and pain. By blocking this pathway, ketorolac achieves analgesia and reduces inflammation. Ketorolac is administered as a racemic mixture; however, the "S" enantiomer is largely responsible for it's pharmacological activity. | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74103-06-3, 66635-83-4 | |

| Record name | Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorolac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.